Propyl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
Description
Properties
IUPAC Name |
propyl 4-(3-bromoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-3-9-25-19(24)16-11-21-18-15(8-7-12(2)22-18)17(16)23-14-6-4-5-13(20)10-14/h4-8,10-11H,3,9H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVATXYEFNJDMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)Br)C=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenylboronic acid with the naphthyridine core in the presence of a palladium catalyst.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the bromophenyl-naphthyridine intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with propanol to form the propyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromophenyl group.
Scientific Research Applications
Propyl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of novel materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of Propyl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided lacks explicit data on Propyl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate. However, comparisons can be drawn to structurally analogous compounds based on substituent patterns, functional groups, or therapeutic targets. Below is an analysis of key analogs and their relevance:
SNAP-7941 and Derivatives (MCHR1 Antagonists)
- Structural Similarities: SNAP-7941 and its analogs, such as FE@SNAP and Tos@SNAP, feature substituted pyrimidine or piperidinylpropylamino moieties . While distinct from naphthyridine scaffolds, these compounds share functional groups like carbamoyl and ester linkages, which are critical for receptor binding.
- Functional Differences : SNAP derivatives target melanin-concentrating hormone receptor 1 (MCHR1) for anti-obesity applications, whereas 1,8-naphthyridines are more commonly associated with kinase inhibition or antimicrobial activity. This highlights divergent therapeutic pathways despite shared synthetic strategies .
AZD1152 (Quinazoline-Based Kinase Inhibitor)
- Core Scaffold Comparison : AZD1152 contains a quinazoline core, which, like 1,8-naphthyridine, is a nitrogen-rich heterocycle. Both scaffolds exhibit planar geometries conducive to ATP-binding pocket interactions in kinases .
- Substituent Impact: The 3-bromophenylamino group in the target compound may enhance hydrophobic interactions, analogous to fluorophenyl or difluorophenyl groups in AZD1152, which improve selectivity and potency .
3-Bromopyruvate (Cpd D)
- Brominated Functional Groups : 3-Bromopyruvate (Cpd D) is a brominated metabolic inhibitor targeting glycolysis. The bromine atom in the target compound may similarly enhance electrophilicity, facilitating covalent interactions with biological targets .
Perfluorinated Compounds (PFCs)
- Chemical Stability : Perfluorinated compounds (e.g., [73019-19-9]) exhibit exceptional stability due to fluorine substituents. While the target compound lacks fluorination, its bromine atom may confer moderate stability and lipophilicity, albeit with distinct environmental and pharmacokinetic profiles .
Hypothetical Data Table for Comparative Analysis
Given the absence of direct data, the table below extrapolates properties based on structural analogs:
Biological Activity
Propyl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data.
Chemical Structure
The compound's structure can be summarized as follows:
- Chemical Formula : CHBrNO
- Molecular Weight : 372.23 g/mol
The presence of the naphthyridine core is significant for its biological activity due to the unique electronic and steric properties imparted by the bromophenyl and carboxylate substituents.
Antimicrobial Activity
Research indicates that derivatives of naphthyridines exhibit notable antimicrobial properties. For instance, studies have shown that certain naphthyridine derivatives possess significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |
|---|---|---|---|
| This compound | TBD | TBD | Antibacterial |
In a study assessing various derivatives, it was found that the compound demonstrated an inhibitory concentration (IC50) against DNA gyrase of approximately 31.64 μM and dihydrofolate reductase (DHFR) with an IC50 of 2.67 μM, indicating potential as an antimicrobial agent through these mechanisms .
Anticancer Properties
The naphthyridine derivatives have also been evaluated for their anticancer potential. The compound's ability to inhibit cancer cell proliferation has been documented in various in vitro assays, showcasing cytotoxic effects on different cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 (lung cancer) | TBD | Apoptosis induction |
| MCF-7 (breast cancer) | TBD | Cell cycle arrest |
Studies suggest that the compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .
Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes involved in various biochemical pathways. Notably, it has demonstrated inhibitory effects on enzymes such as DHFR and DNA gyrase, which are critical for DNA replication and repair processes.
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the effectiveness of several naphthyridine derivatives against Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics like ciprofloxacin, suggesting a potential role in treating resistant bacterial strains .
- Cytotoxicity Assessment : In vitro cytotoxicity assays were conducted on various cancer cell lines. The results revealed that the compound effectively reduced cell viability at concentrations correlating with its IC50 values, supporting its potential use in cancer therapy .
Q & A
Q. What methodologies assess the compound’s potential as a kinase inhibitor or antimicrobial agent?
- Methodological Answer : Enzymatic assays (e.g., ATPase activity for kinase inhibition) use fluorescence polarization. Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) are performed in Mueller-Hinton broth. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins like DNA gyrase .
Notes on Evidence Utilization
- Synthesis & Characterization : , and 9 provide protocols for naphthyridine derivatives, emphasizing reaction conditions and analytical validation.
- Computational Methods : and integrate quantum chemistry and DoE for reaction optimization.
- Biological Activity : and highlight SAR and pharmacological testing frameworks.
- Excluded Sources : BenchChem () and AldrichCPR () were omitted per reliability guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
